molecular formula C15H20N2O4S B2463170 N-(3-acetylphenyl)-1-(methylsulfonyl)piperidine-4-carboxamide CAS No. 693233-58-8

N-(3-acetylphenyl)-1-(methylsulfonyl)piperidine-4-carboxamide

Cat. No. B2463170
M. Wt: 324.4
InChI Key: BHEOZVDHMBVDPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-acetylphenyl)-1-(methylsulfonyl)piperidine-4-carboxamide, also known as MSVIII-19, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been synthesized using various methods and has been studied extensively to understand its mechanism of action and biochemical and physiological effects.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N-(3-acetylphenyl)-1-(methylsulfonyl)piperidine-4-carboxamide involves the reaction of 3-acetylbenzoic acid with thionyl chloride to form 3-acetylbenzoyl chloride. This intermediate is then reacted with methylsulfonyl piperidine-4-carboxamide in the presence of a base to form the final product.

Starting Materials
3-acetylbenzoic acid, thionyl chloride, methylsulfonyl piperidine-4-carboxamide, base (e.g. triethylamine)

Reaction
React 3-acetylbenzoic acid with thionyl chloride in the presence of a solvent (e.g. dichloromethane) to form 3-acetylbenzoyl chloride., Add the resulting 3-acetylbenzoyl chloride to a solution of methylsulfonyl piperidine-4-carboxamide in the presence of a base (e.g. triethylamine) and a solvent (e.g. dichloromethane)., Stir the reaction mixture at room temperature for several hours., Extract the product with a suitable solvent (e.g. ethyl acetate)., Purify the product by recrystallization or column chromatography.

Mechanism Of Action

The mechanism of action of N-(3-acetylphenyl)-1-(methylsulfonyl)piperidine-4-carboxamide is not fully understood. However, it is believed to act through the modulation of various neurotransmitters and receptors in the central nervous system. It has been shown to interact with the sigma-1 receptor, which is involved in pain perception and neuroprotection.

Biochemical And Physiological Effects

N-(3-acetylphenyl)-1-(methylsulfonyl)piperidine-4-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of neuropathic pain. N-(3-acetylphenyl)-1-(methylsulfonyl)piperidine-4-carboxamide has also been shown to have neuroprotective effects, reducing neuronal damage in models of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One advantage of using N-(3-acetylphenyl)-1-(methylsulfonyl)piperidine-4-carboxamide in lab experiments is its high purity and yield. It is also relatively easy to synthesize using standard laboratory techniques. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to design experiments to fully understand its effects.

Future Directions

There are several future directions for research on N-(3-acetylphenyl)-1-(methylsulfonyl)piperidine-4-carboxamide. One area of interest is its potential use in treating cancer. N-(3-acetylphenyl)-1-(methylsulfonyl)piperidine-4-carboxamide has been shown to have anti-cancer properties in vitro, and further studies are needed to determine its efficacy in vivo. Another area of interest is its potential use in treating neurodegenerative diseases. N-(3-acetylphenyl)-1-(methylsulfonyl)piperidine-4-carboxamide has been shown to have neuroprotective effects, and further studies are needed to determine its potential as a therapeutic agent.

Scientific Research Applications

N-(3-acetylphenyl)-1-(methylsulfonyl)piperidine-4-carboxamide has shown promising results in various scientific research studies. It has been studied for its potential use in treating neuropathic pain, cancer, and neurodegenerative diseases. N-(3-acetylphenyl)-1-(methylsulfonyl)piperidine-4-carboxamide has also been shown to have anti-inflammatory and antioxidant properties.

properties

IUPAC Name

N-(3-acetylphenyl)-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4S/c1-11(18)13-4-3-5-14(10-13)16-15(19)12-6-8-17(9-7-12)22(2,20)21/h3-5,10,12H,6-9H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHEOZVDHMBVDPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-acetylphenyl)-1-(methylsulfonyl)piperidine-4-carboxamide

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